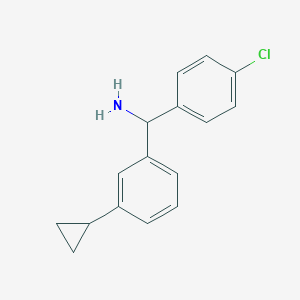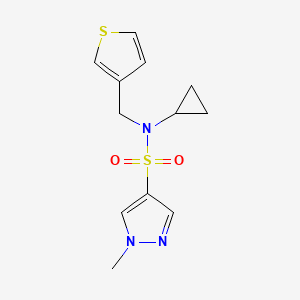
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide, also known as CP-96345, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Chemical Synthesis and COX-2 Inhibition
Early studies on sulfonamide-containing 1,5-diarylpyrazole derivatives, including compounds similar to the specified chemical structure, have primarily focused on their ability to inhibit cyclooxygenase-2 (COX-2). These compounds were synthesized and evaluated for their COX-2 inhibition capabilities, leading to the identification of potent inhibitors for potential treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial and Antimicrobial Properties
Research on novel heterocyclic compounds containing a sulfonamido moiety has shown their suitability as antibacterial agents. The synthesis of these compounds aimed at developing new antibacterial drugs with high activity levels (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Analgesic Activities
Anticancer Properties
Some derivatives have been synthesized to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for various biological activities, showing promising results in terms of anti-inflammatory and analgesic properties, with minimal tissue damage compared to controls (Küçükgüzel et al., 2013).
Analgesic and Antioxidant Effects
The synthesis of pyrazoline benzensulfonamides aimed at creating compounds with low cytotoxicity that could act as carbonic anhydrase and acetylcholinesterase inhibitors. These compounds were evaluated for their bioactivities, demonstrating potential therapeutic applications due to their enzyme inhibition capabilities (Ozgun et al., 2019).
Carbonic Anhydrase Inhibition
Inhibition of Human Erythrocyte Carbonic Anhydrase Isozymes
Metal complexes of pyrazole-based sulfonamide have been synthesized and investigated for their ability to inhibit human erythrocyte carbonic anhydrase isozymes I and II. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases associated with carbonic anhydrase (Büyükkıdan et al., 2017).
Multireceptor Profile
Selective 5-HT7 Receptor Antagonism
N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives has shown potential for the design of selective 5-HT7 receptor ligands or multifunctional agents. This approach can lead to compounds with distinct antidepressant-like and pro-cognitive properties, offering insights into their therapeutic potential for CNS disorders (Canale et al., 2016).
Propiedades
IUPAC Name |
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-14-8-12(6-13-14)19(16,17)15(11-2-3-11)7-10-4-5-18-9-10/h4-6,8-9,11H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJCKNZEWKPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

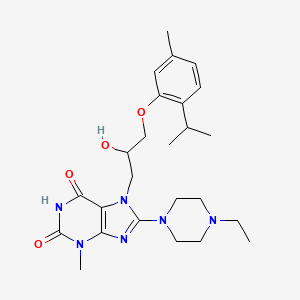
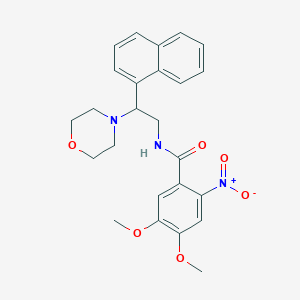
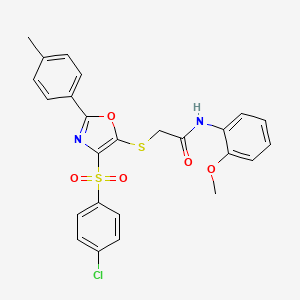
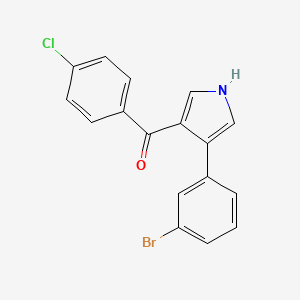
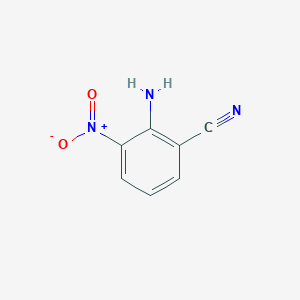
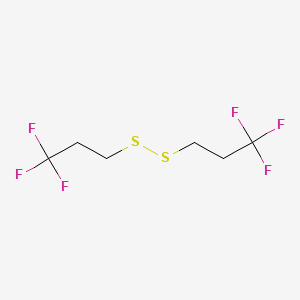
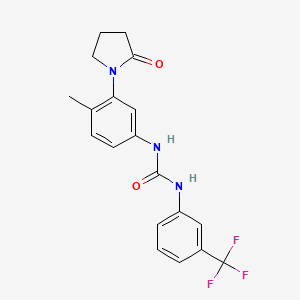
![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)
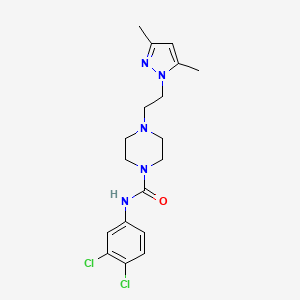
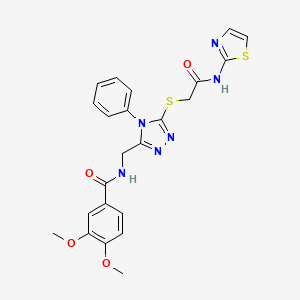
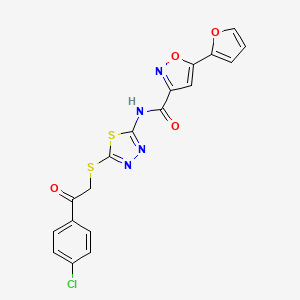
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)

